molecular formula C8H7BrFNO3 B1410402 1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene CAS No. 1805414-17-8

1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene

Cat. No.: B1410402
CAS No.: 1805414-17-8
M. Wt: 264.05 g/mol
InChI Key: RTRCKFLIYWYLSR-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene is a halogenated nitroaromatic compound featuring a benzene ring substituted with bromine (Br), ethoxy (OCH₂CH₃), fluorine (F), and nitro (NO₂) groups. The substituents occupy positions 1 (Br), 2 (ethoxy), 3 (F), and 4 (NO₂), creating a sterically and electronically complex structure.

Key inferred characteristics:

  • Molecular formula: C₈H₆BrFNO₃.
  • Molecular weight: ~260.04 g/mol (calculated).
  • Reactivity: The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to meta/para positions.
  • Applications: Likely used as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its multifunctional substituents .

Properties

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-5(9)3-4-6(7(8)10)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRCKFLIYWYLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring.

    Bromination: Adding a bromine atom to the benzene ring.

    Fluorination: Introducing a fluorine atom to the benzene ring.

    Ethoxylation: Adding an ethoxy group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of 1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where an electrophile replaces one of the existing substituents.

    Nucleophilic Aromatic Substitution: The nitro group can activate the benzene ring towards nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts.

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce new functional groups to the benzene ring.

Scientific Research Applications

1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene Br (1), OCH₂CH₃ (2), F (3), NO₂ (4) C₈H₆BrFNO₃ ~260.04 High steric hindrance; potential NAS reactivity Inferred
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), OCH₃ (2), F (3), NO₂ (4) C₇H₄BrFNO₃ 248.02 Purity: 95%; used in organic synthesis
1-Bromo-2-fluoro-4-nitrobenzene Br (1), F (2), NO₂ (4) C₆H₃BrFNO₂ 220.00 Density: 1.808 g/cm³; solid at RT
1-Bromo-3-chloro-5-fluorobenzene Br (1), Cl (3), F (5) C₆H₃BrClF 209.45 Custom synthesis; halogenated intermediate
4-Bromo-2-fluoro-1-nitrobenzene Br (4), F (2), NO₂ (1) C₆H₃BrFNO₂ 220.00 Research use; liquid at RT
Key Observations:
  • Ethoxy vs.
  • Nitro Group Position : The para-nitro group (position 4) enhances electron withdrawal compared to ortho-nitro derivatives, influencing reactivity in electrophilic substitutions .
  • Halogen Effects : Bromine’s larger atomic radius vs. chlorine or fluorine improves leaving-group ability in NAS reactions .

Physical and Chemical Properties

Property 1-Bromo-2-ethoxy-3-fluoro-4-nitrobenzene 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1-Bromo-2-fluoro-4-nitrobenzene
Melting Point Not reported (inferred >100°C) Not reported 45.8°C (solid)
Boiling Point ~261°C (estimated) Not reported Not reported
Density ~1.8 g/cm³ (predicted) Not reported 1.808 g/cm³
Solubility Low in water; soluble in organic solvents Soluble in benzene, ether Soluble in ethanol, benzene
Purity Not reported 95% 95–99%
Notes:
  • Thermal Stability : Nitro groups may decompose at high temperatures, requiring controlled storage .
  • Solubility Trends: Ethoxy groups enhance solubility in polar aprotic solvents compared to non-ethoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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